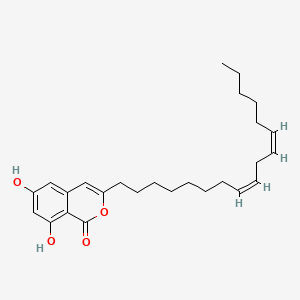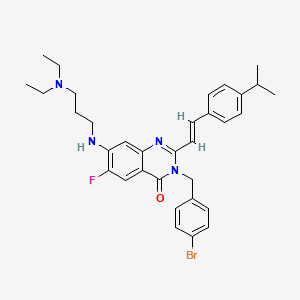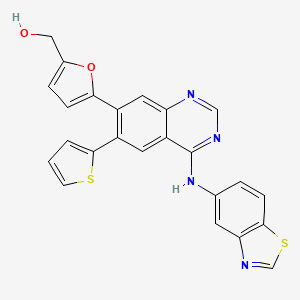![molecular formula C41H49Cl4N3O18 B12391135 2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)
2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloroacetic acid involves the chlorination of acetic acid. The process typically requires the use of chlorine gas and a catalyst, such as iron or ferric chloride, under controlled temperature and pressure conditions. The reaction can be represented as follows:
CH3COOH+Cl2→Cl2CHCOOH+HCl
For the synthesis of the more complex compound, [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate, a multi-step synthesis is required. This involves the protection and deprotection of functional groups, selective oxidation and reduction reactions, and the use of various coupling agents to form the desired bonds.
Industrial Production Methods
Industrial production of 2,2-dichloroacetic acid is typically carried out in large-scale reactors where acetic acid is continuously chlorinated. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and chlorine concentration. The product is then purified through distillation or crystallization.
化学反应分析
Types of Reactions
2,2-Dichloroacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form trichloroacetic acid.
Reduction: It can be reduced to form monochloroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-), amines, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Trichloroacetic acid.
Reduction: Monochloroacetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used.
科学研究应用
2,2-Dichloroacetic acid and its derivatives have numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Studied for its effects on cellular metabolism and potential therapeutic applications.
Medicine: Investigated for its potential use in cancer treatment due to its ability to inhibit certain metabolic pathways in cancer cells.
Industry: Used in the production of various chemicals and as a solvent in polymer chemistry.
作用机制
The mechanism of action of 2,2-dichloroacetic acid involves its interaction with cellular enzymes and metabolic pathways. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased conversion of pyruvate to acetyl-CoA, enhancing the oxidative metabolism of glucose in cells. This mechanism is particularly relevant in cancer research, where the compound is studied for its potential to disrupt the altered metabolism of cancer cells.
相似化合物的比较
2,2-Dichloroacetic acid is part of the chloroacetic acids family, which includes:
Chloroacetic acid: A simpler compound with one chlorine atom.
Trichloroacetic acid: A more heavily chlorinated compound with three chlorine atoms.
Difluoroacetic acid: A similar compound with fluorine atoms instead of chlorine.
Uniqueness
2,2-Dichloroacetic acid is unique due to its intermediate level of chlorination, which imparts specific chemical properties such as acidity and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a compound of significant interest.
属性
分子式 |
C41H49Cl4N3O18 |
|---|---|
分子量 |
1013.6 g/mol |
IUPAC 名称 |
2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H45N3O14.2C2H2Cl2O2/c1-17-33-20(40-11-12-50-35(49-5)34(40)54-33)13-24(52-17)53-22-15-37(47,23(41)16-51-36(46)39(3)10-9-38-2)14-19-26(22)32(45)28-27(30(19)43)29(42)18-7-6-8-21(48-4)25(18)31(28)44;2*3-1(4)2(5)6/h6-8,17,20,22,24,33-35,38,43,45,47H,9-16H2,1-5H3;2*1H,(H,5,6)/t17-,20-,22-,24-,33+,34+,35-,37-;;/m0../s1 |
InChI 键 |
QKHFWHVFMDBPQW-YWAILISVSA-N |
手性 SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCO[C@@H]([C@H]7O2)OC.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
规范 SMILES |
CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)COC(=O)N(C)CCNC)O)N7CCOC(C7O2)OC.C(C(=O)O)(Cl)Cl.C(C(=O)O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)



![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)




![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)
![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)

